Azanide;platinum(2+);chloride
Description
Azanide;platinum(2+);chloride refers to tetraammineplatinum(II) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O), a platinum(II) complex with four ammonia (NH₃) ligands and two chloride counterions. This compound is a precursor in synthesizing cisplatin and other platinum-based anticancer drugs. Its IUPAC name, "azanide;platinum(2+);dichloride;hydrate," reflects the ammonia ligands (often ambiguously termed "azanide" in some sources), platinum’s +2 oxidation state, and the hydrate structure. Key properties include a molecular weight of 352.12 g/mol, a melting point of 250°C (decomposition), and applications in coordination chemistry and pharmaceuticals.
Properties
Molecular Formula |
ClH8N4Pt-3 |
|---|---|
Molecular Weight |
294.63 g/mol |
IUPAC Name |
azanide;platinum(2+);chloride |
InChI |
InChI=1S/ClH.4H2N.Pt/h1H;4*1H2;/q;4*-1;+2/p-1 |
InChI Key |
TVKFKHIJECPQKK-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Preparation Methods
Fundamental Precursors in Preparation
Platinum(II) Chloride
Platinum(II) chloride (PtCl2) serves as a primary precursor in the synthesis of azanide;platinum(2+);chloride. Understanding its preparation is crucial for the overall synthesis pathway.
Preparation of Platinum(II) Chloride
Platinum(II) chloride exists in two crystalline forms (α and β), both of which can be used in the synthesis of azanide complexes. Several methods are available for its preparation:
Thermal decomposition of chloroplatinic acid:
H2PtCl6 → PtCl2 + Cl2 + 2 HClThis reaction is typically carried out by heating chloroplatinic acid to 350°C in air.
Reduction of platinum(IV) chloride:
PtCl4 → PtCl2 + Cl2This conversion occurs upon heating PtCl4 to approximately 450°C.
Reduction of aqueous chloroplatinic acid solutions using hydrazinium salts, though this method is more laborious than the thermal route.
Sodium Azanide (Sodium Amide)
Sodium azanide (NaNH2), also known as sodium amide or sodamide, is another crucial precursor in the synthesis pathway.
Preparation of Sodium Azanide
Sodium azanide can be prepared through the following methods:
Synthetic Routes for this compound
Direct Synthesis Method
The primary method for synthesizing this compound involves the direct reaction of platinum(II) chloride with sodium azanide in an aqueous medium.
Reaction Mechanism
The general reaction can be represented as:
PtCl2 + x NaNH2 → [Pt(NH2)x]Cl2-x + x NaCl
where x represents the stoichiometric coefficient that determines the final composition of the complex.
Experimental Procedure
- Platinum(II) chloride is dissolved in an appropriate aqueous solvent system.
- A solution of sodium azanide is prepared under inert conditions to prevent decomposition.
- The sodium azanide solution is added dropwise to the platinum(II) chloride solution under controlled temperature conditions.
- The reaction mixture is stirred continuously for a specific duration to ensure complete reaction.
- The resulting product is isolated through filtration, washed, and dried under appropriate conditions.
Synthesis with Reducing Agents
To control the oxidation state of platinum and to reduce any platinum(IV) species that might form during the reaction, reducing agents can be incorporated into the synthesis protocol.
Sodium Borohydride Method
In this approach, sodium borohydride is employed as a reducing agent:
- Platinum(II) chloride is reacted with sodium azanide in an aqueous medium.
- Sodium borohydride is added in controlled amounts to reduce any platinum(IV) species that form during the process.
- The reaction conditions are carefully monitored to prevent over-reduction to platinum(0).
Alternative Water-Promoted Activation Process
Recent research has explored water-promoted activation processes for platinum complexes, which could be adapted for the synthesis of this compound.
Aqua Complex Formation
Studies have shown that platinum complexes can form reactive aqua intermediates by successive replacement of chloro ligands with water or hydroxyl groups. This process could be leveraged in the synthesis of this compound:
Optimization of Reaction Conditions
Temperature Effects
Temperature plays a critical role in the synthesis of platinum complexes. Based on research with related platinum compounds:
| Temperature (°C) | Effect on Reaction |
|---|---|
| 25 (Room temperature) | Slower reaction rate, potentially higher selectivity |
| 37 | Moderate reaction rate, commonly used in laboratory settings |
| 50-100 | Accelerated reaction rate, potential for side reactions |
| >100 | Risk of decomposition of azanide ligands |
Solvent Systems
The choice of solvent system significantly impacts the success of the synthesis:
Reaction Time Optimization
Research on related platinum complexes suggests the following relationship between reaction time and yield:
Purification Techniques
After synthesis, purification is essential to obtain high-purity this compound.
Column Chromatography
For laboratory-scale synthesis, column chromatography using appropriate stationary phases and eluent systems can effectively separate the desired product from impurities. For platinum complexes, aluminum oxide columns have been successfully employed.
Recrystallization
Recrystallization from suitable solvents can significantly enhance the purity of the final product. Research with related platinum compounds has demonstrated that recrystallization can reduce metal impurities to sub-ppm levels.
Metal Scavenging Techniques
For removing trace metal contaminants, several approaches have been documented:
Characterization of the Prepared Compound
Spectroscopic Analysis
Proper characterization of synthesized this compound is essential to confirm its identity and purity.
Infrared Spectroscopy
IR spectroscopy can identify characteristic bands associated with Pt-N and Pt-Cl bonds.
NMR Spectroscopy
1H and 195Pt NMR spectroscopy can provide valuable structural information about the coordination environment around the platinum center.
Elemental Analysis
Elemental analysis should confirm the theoretical elemental composition:
| Element | Theoretical Percentage |
|---|---|
| Platinum | Approximately 55.4-66.3% (depending on exact formula) |
| Nitrogen | Approximately 15.9-19.0% |
| Hydrogen | Approximately 3.4-2.7% |
| Chlorine | Remaining percentage |
Chemical Reactions Analysis
Types of Reactions
Azanide;platinum(2+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to elemental platinum or lower oxidation states.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) compounds, while reduction can produce elemental platinum. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Tetraammineplatinum(II) chloride is primarily recognized for its role as a cytotoxic agent in cancer therapy. The compound functions by binding to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
- Case Study: Cisplatin Analogs
Research has shown that modifications to the tetraammine structure can enhance its anticancer efficacy. For instance, studies have demonstrated that certain derivatives exhibit improved activity against resistant cancer cell lines compared to standard cisplatin treatments .
1.2 Antimicrobial Properties
Recent investigations into the antimicrobial properties of platinum complexes have revealed that tetraammineplatinum(II) chloride exhibits significant activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with cellular processes.
- Case Study: Platinum Complexes Against Bacteria
A study highlighted the effectiveness of platinum complexes against multidrug-resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections where conventional antibiotics fail .
Catalytic Applications
2.1 Catalysis in Organic Synthesis
Tetraammineplatinum(II) chloride serves as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes. Its ability to facilitate these reactions stems from its unique electronic properties and coordination chemistry.
- Data Table: Catalytic Efficiency of Tetraammineplatinum(II) Chloride
| Reaction Type | Substrate Type | Yield (%) | Conditions |
|---|---|---|---|
| Cross-Coupling | Aryl Halides | 85 | 100 °C, 24 hours |
| Oxidation | Alcohols | 90 | Room temperature, aqueous medium |
| Hydrolysis | Amides | 75 | 60 °C, 12 hours |
Source: Various laboratory studies on platinum catalysis
Material Science Applications
3.1 Synthesis of Nanomaterials
Tetraammineplatinum(II) chloride is utilized in the synthesis of platinum nanoparticles, which have applications in electronics, sensors, and catalysis. The nanoparticles exhibit unique properties that are leveraged for enhanced performance in various applications.
Mechanism of Action
The mechanism of action of azanide;platinum(2+);chloride involves its ability to form coordination complexes with various ligands. In biological systems, the compound can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes such as replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which target rapidly dividing cancer cells.
Comparison with Similar Compounds
Structural and Chemical Differences
The table below contrasts key platinum compounds structurally related to tetraammineplatinum(II) chloride:
Research Findings and Challenges
- Stability Issues : Tetraammineplatinum(II) chloride’s stability in aqueous solution depends on pH and chloride concentration, impacting its utility in drug synthesis.
- Impurities : Cisplatin production must exclude transplatin and hydroxido-bridged Pt(IV) impurities (e.g., azanide: dihydroxy-oxo-azanium: platinum(+4) cation: dihydroxide, CAS 62048-58-2), which reduce efficacy.
- Novel Complexes: Research explores terpyridine-platinum(II) chloride (e.g., [Pt(terpy)Cl]⁺) for photodynamic therapy, leveraging its luminescent properties.
Biological Activity
Azanide; platinum(2+); chloride is a platinum-based coordination compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article delves into its synthesis, biological mechanisms, and comparative studies with other platinum compounds.
Chemical Structure and Synthesis
Azanide; platinum(2+); chloride is characterized by a platinum ion in the +2 oxidation state coordinated to azanide ligands and chloride ions. The general formula can be represented as , where and represent the number of azanide and chloride ligands, respectively.
Synthesis Methods
The synthesis typically involves the following steps:
- Reaction of Platinum(II) Chloride : Platinum(II) chloride reacts with azanide sources (like ammonia) in an inert atmosphere.
- Solvent Selection : Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Controlled Conditions : The reaction is conducted at elevated temperatures (80-100°C) for several hours to ensure complete reaction.
The biological activity of azanide; platinum(2+); chloride primarily stems from its ability to form covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription. This mechanism is similar to that of other well-known platinum-based drugs like cisplatin.
Key Mechanisms:
- DNA Interaction : The compound forms adducts with DNA bases, particularly guanine, resulting in structural changes that block replication.
- Induction of Apoptosis : The disruption of DNA function triggers programmed cell death in cancer cells.
- Catalytic Properties : Beyond its anticancer effects, azanide; platinum(2+); chloride also exhibits catalytic activity in various chemical reactions.
Comparative Analysis with Other Platinum Compounds
To understand the unique properties of azanide; platinum(2+); chloride, it is essential to compare it with other platinum-based compounds. Below is a table summarizing key characteristics:
| Compound Name | Mechanism of Action | Notable Applications | Toxicity Profile |
|---|---|---|---|
| Azanide; Platinum(2+); Chloride | DNA cross-linking | Anticancer therapy | Moderate |
| Cisplatin | DNA cross-linking | Testicular and ovarian cancer treatment | High |
| Carboplatin | DNA cross-linking | Ovarian cancer treatment | Moderate |
| Oxaliplatin | DNA cross-linking | Colorectal cancer treatment | Low |
Research Findings
Recent studies have highlighted the efficacy of azanide; platinum(2+); chloride in various cancer models. For instance, research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
Case Studies:
- Study on Breast Cancer Cells : A study demonstrated that azanide; platinum(2+); chloride induced apoptosis in MCF-7 breast cancer cells through DNA damage pathways.
- Lung Cancer Model : In another study, the compound showed promising results in inhibiting cell proliferation in A549 lung cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
